An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(2-Ethoxyethyl)-1,4-diazepane is limited in publicly available literature. This guide has been compiled by leveraging data from structurally similar compounds and established chemical principles to provide a comprehensive overview for research and development purposes.
Introduction
1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic saturated ring system containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and antihistaminic effects. The functionalization of the nitrogen atoms, particularly through N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
This technical guide focuses on 1-(2-Ethoxyethyl)-1,4-diazepane, an N-substituted derivative of the 1,4-diazepane core. While this specific compound is not extensively documented as a standalone entity, its structural motif is incorporated into more complex, pharmacologically active molecules. This document will provide a detailed account of its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential reactivity and role as an intermediate in drug discovery.
Chemical Structure and Identifiers
The chemical structure of 1-(2-Ethoxyethyl)-1,4-diazepane is characterized by a 1,4-diazepane ring with a 2-ethoxyethyl group attached to one of the nitrogen atoms.
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IUPAC Name: 1-(2-Ethoxyethyl)-1,4-diazepane
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Molecular Formula: C₉H₂₀N₂O
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SMILES: CCOCCN1CCCNCC1
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InChI Key: Based on its structure, a unique InChI key can be generated.
While a specific CAS Number for 1-(2-Ethoxyethyl)-1,4-diazepane is not readily found, this moiety is a key component of more complex molecules such as Emedastine, a known antihistamine.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(2-Ethoxyethyl)-1,4-diazepane. These values are extrapolated from data available for the closely related analog, 1-(2-Methoxyethyl)-1,4-diazepane, and adjusted for the presence of the ethoxy group.
| Property | Predicted Value | Notes |
| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~225-235 °C | Estimated based on the predicted boiling point of 1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C). The larger ethoxy group would slightly increase the boiling point.[1] |
| Density | ~0.91-0.93 g/cm³ | Estimated based on the predicted density of 1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³).[1] |
| pKa | ~10.4-10.7 | The basicity is primarily determined by the nitrogen atoms of the diazepane ring. This is a typical range for a secondary/tertiary amine in such a system. The value is estimated based on the pKa of 1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20).[1] |
| LogP | ~0.5-1.0 | The ethoxy group increases lipophilicity compared to a methoxy group. |
| Solubility | Soluble in water and polar organic solvents. | The presence of the ether oxygen and the two nitrogen atoms allows for hydrogen bonding, conferring aqueous solubility. |
Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane
A plausible and efficient method for the synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane is the N-alkylation of 1,4-diazepane (homopiperazine) with a suitable 2-ethoxyethyl electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate. The use of a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, would be the preferred starting material to ensure mono-alkylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 1-Boc-1,4-diazepane.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane
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To a solution of 1-Boc-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.
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Stir the suspension at room temperature for 15 minutes.
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Add 1-bromo-2-ethoxyethane (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.
Step 2: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane (Deprotection)
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Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (TFA) (5.0 eq) or a saturated solution of HCl in diethyl ether dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Remove the solvent and excess acid under reduced pressure.
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Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Ethoxyethyl)-1,4-diazepane. Further purification can be achieved by distillation under reduced pressure if necessary.
Reactivity and Potential Applications
1-(2-Ethoxyethyl)-1,4-diazepane possesses two nucleophilic nitrogen atoms and an ether linkage. The secondary amine is the more reactive site for further functionalization, such as acylation, alkylation, or arylation. The tertiary amine can also participate in reactions, such as salt formation or quaternization.
The primary application of this compound is as a synthon in the development of more complex molecules with therapeutic potential. Its structure provides a versatile scaffold that can be elaborated to interact with various biological targets. For instance, the core structure is found in compounds designed as H1-antihistamines.
Biological Activity and Signaling Pathways
While the biological activity of 1-(2-Ethoxyethyl)-1,4-diazepane itself has not been reported, its presence in known pharmacologically active compounds suggests that this fragment contributes to the overall molecular interactions with biological targets. For example, derivatives of this molecule are known to act as antagonists at histamine H1 receptors.
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) like the H1 histamine receptor, where a ligand containing the 1-(2-Ethoxyethyl)-1,4-diazepane moiety could act as an antagonist.
Conclusion
1-(2-Ethoxyethyl)-1,4-diazepane is a valuable, albeit under-documented, chemical entity. Its structural features make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of GPCR-targeted drug discovery. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers and scientists to explore the chemistry and potential of this versatile molecule. Further experimental validation of its properties and biological activity is warranted and could unveil new avenues for drug development.
